molecular formula C17H11FN4O2S B2463683 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1234842-15-9

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2463683
M. Wt: 354.36
InChI Key: DADVCMUSBQXYSS-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a thioacetate derivative of imidazole and has shown promising results in various studies related to cancer treatment, inflammation, and neurological disorders.

Scientific Research Applications

Inhibitory Activity on MAP Kinase

Compounds with a substituted imidazole scaffold, akin to 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile, are recognized for their inhibitory effect on p38 MAP kinase, crucial for controlling proinflammatory cytokines. The design and synthesis of these compounds have been extensively studied, revealing that their interaction with the ATP-binding pocket of the kinase enhances selectivity and potency, contributing to their potential as therapeutic agents (Scior et al., 2011).

Antitumor Properties

The imidazole structure, part of the chemical name of interest, is part of various compounds studied for their antitumor activity. Derivatives like benzimidazole and imidazolylpeptides have been evaluated for their potency against tumors, marking them as candidates for the development of new antitumor drugs (Iradyan et al., 2009).

Role in Photochemistry

Components like the 3-nitrophenyl part of the chemical compound have been associated with photosensitive protecting groups in synthetic chemistry. These groups, including 3-nitrophenyl, have shown significant potential in the field of photochemistry, opening up avenues for innovative synthetic applications (Amit et al., 1974).

Contribution to Male Contraception Research

Compounds with imidazole structures have been explored for their potential use in male contraception. The wide array of explored mechanisms, ranging from hormonal to non-hormonal pathways, including the utilization of imidazole derivatives, underscores the complexity and the depth of research dedicated to this field (Vickery, 1986).

Future Directions

The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a current research focus . Compounds like “2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile” could potentially be used as lead compounds for rational drug designing .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2S/c18-13-4-6-14(7-5-13)21-16(11-20-17(21)25-9-8-19)12-2-1-3-15(10-12)22(23)24/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADVCMUSBQXYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

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